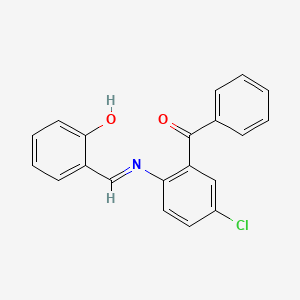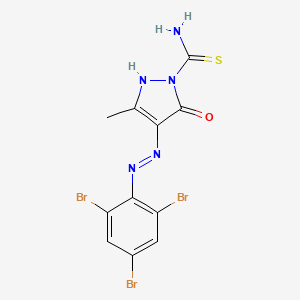
3-methyl-5-oxo-4-(2,4,6-tribromophenyl)azo-4H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-3-Methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a hydrazone linkage, and a tribromophenyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of 2,4,6-tribromophenylhydrazine with a suitable pyrazole derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-3-Methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives, such as hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazone linkage and tribromophenyl group are of particular interest due to their potential interactions with biological targets, such as enzymes and receptors.
Medicine
In medicine, (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique structural properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The hydrazone linkage and tribromophenyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4E)-3-Methyl-5-oxo-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide
- (4E)-3-Methyl-5-oxo-4-[2-(2,4,6-trifluorophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide
- (4E)-3-Methyl-5-oxo-4-[2-(2,4,6-triiodophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
The uniqueness of (4E)-3-methyl-5-oxo-4-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its tribromophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with trichloro, trifluoro, or triiodo substitutions, the tribromophenyl group enhances the compound’s reactivity and potential bioactivity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H8Br3N5OS |
|---|---|
Molekulargewicht |
497.99 g/mol |
IUPAC-Name |
5-methyl-3-oxo-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H8Br3N5OS/c1-4-8(10(20)19(18-4)11(15)21)16-17-9-6(13)2-5(12)3-7(9)14/h2-3,18H,1H3,(H2,15,21) |
InChI-Schlüssel |
QBFKFDAZCRXVFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=C(C=C(C=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706655.png)
![N-(5-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706660.png)
![5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11706671.png)
![N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide](/img/structure/B11706676.png)
![(2Z,5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11706677.png)
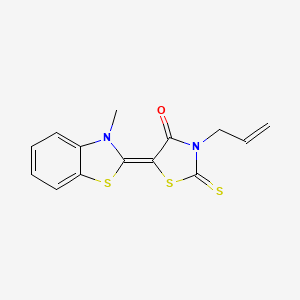
![N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11706692.png)
![N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11706697.png)

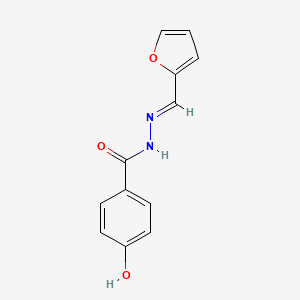
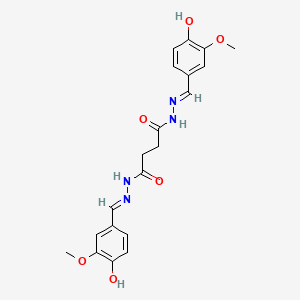
![3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11706722.png)
